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molecular formula C9H11IN2 B8387932 N-(cyclopropylmethyl)-5-iodopyridin-2-amine

N-(cyclopropylmethyl)-5-iodopyridin-2-amine

Cat. No. B8387932
M. Wt: 274.10 g/mol
InChI Key: PYFWGUVLGZBXJH-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

A solution of 500 mg (2.09 mmol) of 2-chloro-5-iodo pyridine in 1.64 g (23.1 mmol) of aminomethylcyclopropane was heated to 100° C. in a sealed tube for 48 h. The mixture was then concentrated, dissolved in EtOAc, washes with water and brine, dried with MgSO4, filtered, and concentrated. Recrystallization from hexanes provided 440 mg (1.61 mmol; 77%) of cyclopropylmethyl-(5-iodo-pyridin-2-yl)-amine. ESI MS m/z 275 [C9H11 IN2+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.[NH2:9][CH2:10][CH:11]1[CH2:13][CH2:12]1>>[CH:11]1([CH2:10][NH:9][C:2]2[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Name
Quantity
1.64 g
Type
reactant
Smiles
NCC1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CNC1=NC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.61 mmol
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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